molecular formula C7H8N2O3 B13233519 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

Cat. No.: B13233519
M. Wt: 168.15 g/mol
InChI Key: AKLIKQZFTQWSCR-UHFFFAOYSA-N
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Description

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole derivatives with oxirane compounds in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-8-carboxylic acid
  • 2-formyl-5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-3-carboxylic acid

Uniqueness

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-3-9-1-2-12-4-6(9)8-5/h3H,1-2,4H2,(H,10,11)

InChI Key

AKLIKQZFTQWSCR-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=CN21)C(=O)O

Origin of Product

United States

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